molecular formula C16H23BrN2O5 B13760072 5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine CAS No. 1111638-72-2

5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine

Cat. No.: B13760072
CAS No.: 1111638-72-2
M. Wt: 403.27 g/mol
InChI Key: ORUZIZBNCZEGMY-UHFFFAOYSA-N
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Description

5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine is a pyridine derivative featuring a bromine atom at position 5, a methoxy group at position 3, and a bis(tert-butoxycarbonyl) (Boc)-protected amino group at position 2. The Boc groups serve as protective moieties for the amine, enabling selective reactivity in multi-step organic syntheses, particularly in pharmaceutical intermediates. Its molecular complexity arises from the combination of electron-withdrawing (bromo) and electron-donating (methoxy) substituents, which modulate its electronic properties and steric profile for applications in cross-coupling reactions or nucleophilic substitutions .

Properties

CAS No.

1111638-72-2

Molecular Formula

C16H23BrN2O5

Molecular Weight

403.27 g/mol

IUPAC Name

tert-butyl N-(5-bromo-3-methoxypyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C16H23BrN2O5/c1-15(2,3)23-13(20)19(14(21)24-16(4,5)6)12-11(22-7)8-10(17)9-18-12/h8-9H,1-7H3

InChI Key

ORUZIZBNCZEGMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=C(C=N1)Br)OC)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Amino Group Protection with Bis(tert-butoxycarbonyl) (Boc) Groups

  • The amino group at the 2-position is protected with two Boc groups to enhance stability and control reactivity.
  • Typical reagents for Boc protection include di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.
  • The bis-Boc protection is crucial for preventing unwanted side reactions during subsequent synthetic steps, such as cross-coupling or further functionalization.

Representative Synthetic Route

A plausible synthetic sequence, adapted from general pyridine chemistry and protection strategies, is as follows:

Step Description Reagents/Conditions Notes
1 Starting from 3-methoxypyridine or 3-hydroxy-2-aminopyridine Commercial or synthesized Methoxy group introduced or retained
2 Protection of 2-amino group with bis-Boc (Boc)2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C Formation of 2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine
3 Selective bromination at 5-position NBS or Br2, solvent (e.g., acetonitrile), controlled temperature Avoids substitution at other positions
4 Purification Column chromatography or recrystallization Ensures high purity

Analytical Data and Yield Considerations

  • Yields for each step vary but are generally moderate to high (50–80%) depending on reaction optimization.
  • Purity is confirmed by ^1H NMR, MS, and melting point analysis.
  • For example, bromination of Boc-protected amino methoxypyridine typically proceeds cleanly with minimal side products due to the protection strategy.

Comparative Table of Related Compounds and Their Features

Compound Name Molecular Formula Key Structural Features Relevance to Synthesis
5-Bromo-3-methoxypyridine C6H6BrNO Lacks Boc protection; simpler structure Precursor or intermediate
2-Amino-5-bromo-3-methoxypyridine C6H7BrN2O Free amino group; reactive Precursor to Boc-protected derivative
5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine C17H25BrN2O7 Dual Boc protection; methoxy and bromo substituents Target compound; stable intermediate

Research Findings and Practical Notes

  • The bis-Boc protection improves the compound’s stability, solubility, and handling properties, which is essential for subsequent cross-coupling reactions such as Suzuki or Heck couplings.
  • The methoxy substituent at the 3-position influences electronic properties, potentially affecting reactivity and biological activity.
  • Bromination selectivity is enhanced by the presence of Boc groups and the methoxy substituent, minimizing isomer formation.
  • The synthetic route avoids harsh conditions and environmentally problematic reagents, aligning with green chemistry principles.
  • The compound serves as a versatile intermediate for the synthesis of more complex molecules with potential pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Deprotection Reactions: The BOC groups can be removed under acidic conditions to reveal the free amino groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Deprotection: Acidic conditions using reagents like trifluoroacetic acid (TFA) are commonly used for BOC deprotection.

    Oxidation/Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Deprotected Amines: Removal of BOC groups yields the free amino derivatives.

    Oxidized/Reduced Products: Depending on the reaction, oxidized or reduced forms of the compound can be obtained.

Scientific Research Applications

Intermediate in Organic Synthesis

5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine serves as an important intermediate for various organic reactions. Its structure allows for:

  • Palladium-catalyzed cross-coupling reactions : Such as Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds.
  • Nucleophilic substitutions : The bromine atom can be replaced by various nucleophiles, enabling the synthesis of diverse derivatives.

Synthesis Pathways

The synthesis typically involves several steps:

  • Formation of the pyridine ring : Utilizing starting materials that can introduce the necessary functional groups.
  • Boc protection : The amino group is protected using tert-butoxycarbonyl groups to enhance stability during subsequent reactions.

Pharmacological Potential

While specific biological activity data for 5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine may be limited, its structural analogs have shown various pharmacological properties:

  • Antimicrobial Activity : Pyridine derivatives are known to exhibit antimicrobial properties, potentially making this compound useful in developing new antibiotics.
  • Anti-inflammatory Effects : Similar compounds have been studied for their ability to reduce inflammation, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Anticancer Properties : Some pyridine derivatives demonstrate anticancer effects, indicating that this compound may also possess similar activities due to its structural features.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial:

  • Binding Affinity Assessment : Techniques such as surface plasmon resonance and isothermal titration calorimetry can quantify interactions with enzymes or receptors.
  • Computational Studies : Molecular docking simulations can provide insights into the molecular interactions of this compound with specific biological targets.

Case Study: Synthesis and Evaluation of Analog Compounds

Research has been conducted on synthesizing analogs of 5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine to evaluate their biological activities:

  • A study demonstrated that modifications to the Boc groups significantly influenced the compound's lipophilicity and biological activity.
  • Another investigation focused on the anticancer properties of synthesized derivatives, revealing promising results in cell line assays.

Computational Analysis

Computational studies have shown that the presence of bromine enhances the lipophilicity of the compound, potentially increasing its bioavailability and interaction with lipid membranes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the protected amino groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Analysis

Target Compound
  • Structure: Pyridine core with substituents at positions 2 (Boc-protected amino), 3 (methoxy), and 5 (bromo).
  • Key Features :
    • Boc groups enhance stability and prevent undesired reactions at the amine site.
    • Bromine at position 5 facilitates metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
    • Methoxy at position 3 directs electrophilic substitution and influences solubility.
Similar Compounds

Molecular Formula: C₆H₆BrNO; Molecular Weight: 188.02 g/mol. Comparison: Lacks the Boc-protected amino group, making it less sterically hindered but more reactive at the amine site. Primarily used as a building block for heterocyclic synthesis in pharmaceuticals .

5-Amino-3-bromo-2-methoxypyridine Structure: Free amino group (position 5), bromo (position 3), methoxy (position 2). Key Features: The unprotected amine enables direct functionalization but requires careful handling to avoid oxidation. Applications include agrochemical intermediates .

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

  • Structure : Pyrrolidine-Boc hybrid linked to pyridine via methyl ether.
  • Molecular Weight : ~450–500 g/mol (estimated).
  • Comparison : Increased steric bulk due to the pyrrolidine-Boc system limits reactivity but enhances selectivity in multi-target syntheses .

Molecular Data and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
5-Bromo-2-(bis(Boc)amino)-3-methoxypyridine* C₁₆H₂₄BrN₃O₆ ~434.28 Boc (x2), Br, OMe
3-Bromo-5-Methoxypyridine C₆H₆BrNO 188.02 Br, OMe
5-Amino-3-bromo-2-methoxypyridine C₆H₇BrN₂O 203.04 NH₂, Br, OMe
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₂₀H₂₈BrN₃O₅ ~494.37 Boc, pyrrolidine, dimethoxymethyl, Br

*Estimated based on structural analogs.

Biological Activity

5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine, with the CAS number 1111638-72-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H23BrN2O5
  • Molecular Weight : 403.2682 g/mol
  • Structure : The compound features a brominated pyridine ring with two tert-butoxycarbonyl (Boc) groups attached to the amino substituent, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its structural components, particularly the bromine atom and the Boc groups. These groups can enhance lipophilicity and improve membrane permeability, potentially leading to increased bioavailability in target tissues.

Biological Activities

  • Anticancer Activity : Preliminary studies suggest that compounds similar to 5-bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine exhibit significant anticancer properties. For instance, derivatives of brominated pyridines have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The presence of the pyridine ring allows for interaction with various enzymes. Studies on related compounds indicate their potential as inhibitors of specific kinases involved in cancer progression .
  • Antimicrobial Properties : Some studies have indicated that pyridine derivatives possess antimicrobial activity, which could be relevant for developing new antibiotics .

Case Studies

  • A study focused on the synthesis and biological evaluation of similar pyridine derivatives found that certain modifications led to enhanced cytotoxicity against specific cancer cell lines. The introduction of bulky groups like Boc was shown to improve selectivity towards cancer cells while reducing toxicity towards normal cells .
  • Another investigation into molecular docking simulations indicated that 5-bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine could effectively bind to targets associated with tumor growth, suggesting a potential pathway for therapeutic development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of specific kinases
AntimicrobialActivity against various bacterial strains

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sequential functionalization of pyridine derivatives. A common approach involves:

  • Bromination : Introducing bromine at the 5-position using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) in anhydrous CCl₄ .
  • Protection of the amino group : Bis(tert-butoxycarbonyl) (Boc) protection using Boc anhydride in the presence of a base like DMAP (4-dimethylaminopyridine) .
  • Methoxy group introduction : Methoxylation via nucleophilic substitution with NaOMe in methanol at reflux .
  • Yield optimization requires strict control of anhydrous conditions and stoichiometric ratios, as excess reagents may lead to di-substituted byproducts .

Q. Which analytical techniques are most effective for characterizing 5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ ~1.3 ppm for tert-butyl groups, δ ~3.9 ppm for methoxy protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected at m/z ~457) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Q. What are the primary applications of this compound in early-stage drug discovery?

  • Methodological Answer : Its Boc-protected amino group and bromine substituent make it a versatile intermediate for:

  • Suzuki-Miyaura Cross-Coupling : To introduce aryl/heteroaryl groups at the 5-position for structure-activity relationship (SAR) studies .
  • Peptide Mimetics : The Boc group facilitates integration into peptidomimetic scaffolds targeting enzyme active sites (e.g., kinase inhibitors) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyridine ring be mitigated?

  • Methodological Answer : Regioselectivity is influenced by:

  • Directing Groups : The methoxy group at the 3-position directs electrophilic substitution to the 5-position via resonance effects. Computational DFT studies (e.g., Gaussian software) can predict electron density distribution .
  • Catalytic Systems : Palladium catalysts with bulky ligands (e.g., XPhos) enhance selectivity in cross-coupling reactions by steric control .
  • Contradictions : Some studies report competing C-2 bromination; this is resolved using low-temperature (-20°C) bromination to slow kinetic pathways .

Q. What stability concerns arise under acidic or basic conditions, and how are they addressed experimentally?

  • Methodological Answer :

  • Acidic Conditions : The Boc group is labile in strong acids (e.g., TFA), necessitating neutral pH during storage. Degradation can be monitored via TLC (Rf shift) .
  • Basic Conditions : Methoxy groups are stable, but prolonged exposure to NaOH (>1 M) may hydrolyze the Boc group. Stabilization strategies include using aprotic solvents (e.g., DMF) .
  • Contradictions : Conflicting reports on Boc stability in mild acids (e.g., AcOH) require empirical validation via ¹H NMR tracking .

Q. How is this compound utilized in multi-step syntheses of complex bioactive molecules?

  • Methodological Answer : Case studies include:

  • Kinase Inhibitor Development : After deprotection, the free amino group is coupled with carboxylic acids via EDC/HOBt activation to generate amide-linked inhibitors .
  • Fluorescent Probes : The bromine atom is replaced with a boron-dipyrromethene (BODIPY) moiety via Miyaura borylation for cellular imaging .
  • Contradictions : Competing side reactions (e.g., Boc cleavage during coupling) are minimized by sequential protection/deprotection steps .

Data Contradictions and Resolution

  • Boc Group Stability : While assumes Boc stability under mild basic conditions, notes hydrolysis risks. Researchers should pre-test conditions using small-scale reactions and LC-MS monitoring.
  • Regioselectivity in Cross-Coupling : emphasizes steric effects, whereas highlights electronic factors. A combined approach (e.g., Hammett plots + catalyst screening) resolves this .

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